molecular formula C16H15BrO B1532290 3-(3-Bromophenyl)-4'-methylpropiophenone CAS No. 898781-99-2

3-(3-Bromophenyl)-4'-methylpropiophenone

Cat. No.: B1532290
CAS No.: 898781-99-2
M. Wt: 303.19 g/mol
InChI Key: MBAUIRRFEJYLSM-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the propiophenone structure

Scientific Research Applications

3-(3-Bromophenyl)-4’-methylpropiophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It is used as a starting material for the synthesis of drug candidates.

    Material Science: It is used in the preparation of functional materials, such as polymers and dyes, due to its unique structural properties.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 3-Bromophenol is harmful if swallowed and can cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-4’-methylpropiophenone typically involves the bromination of 4’-methylpropiophenone. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Bromophenyl)-4’-methylpropiophenone can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in ethanol, room temperature.

Major Products Formed

    Substitution: Formation of 3-(3-methoxyphenyl)-4’-methylpropiophenone.

    Oxidation: Formation of 3-(3-bromophenyl)-4’-methylbenzoic acid.

    Reduction: Formation of 3-(3-bromophenyl)-4’-methylpropiophenol.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenylboronic acid
  • 3-Bromophenol
  • 3-Bromophenylpropionic acid

Uniqueness

Compared to similar compounds, 3-(3-Bromophenyl)-4’-methylpropiophenone is unique due to the presence of both a bromine atom and a ketone group in its structure. This combination enhances its reactivity and allows for a wider range of chemical modifications. Additionally, the methyl group attached to the propiophenone structure provides steric hindrance, which can influence the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAUIRRFEJYLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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